molecular formula C20H23N5O B2570000 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide CAS No. 1226431-13-5

4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide

Cat. No.: B2570000
CAS No.: 1226431-13-5
M. Wt: 349.438
InChI Key: XJZZFQIRFUGWGP-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Methylation: The benzimidazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Piperazine Introduction: The methylated benzimidazole is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.

    Carboxamide Formation: Finally, the intermediate is reacted with m-tolyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for cancer therapy .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. The piperazine ring enhances the compound’s binding affinity to various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide: Lacks the methyl group on the benzimidazole ring.

    4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(p-tolyl)piperazine-1-carboxamide: Has a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The presence of the methyl group on the benzimidazole ring and the meta-tolyl group on the piperazine ring distinguishes 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide from its analogs. These structural features contribute to its unique biological activities and chemical reactivity.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-6-5-7-16(14-15)21-20(26)25-12-10-24(11-13-25)19-22-17-8-3-4-9-18(17)23(19)2/h3-9,14H,10-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZZFQIRFUGWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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